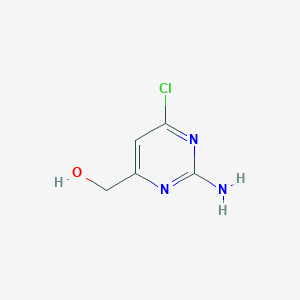
4-methyl-2-(propan-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-methyl-2-(propan-2-yl)benzoic acid” is a type of organic compound. It is part of the benzoic acid family, which are simple aromatic carboxylic acids . The structure of this compound includes a benzene ring, which is a six-carbon ring with alternating double bonds, attached to a carboxylic acid group (COOH) and a methyl group (CH3) and an isopropyl group (CH(CH3)2) at the 4th and 2nd carbon of the benzene ring respectively .
Molecular Structure Analysis
The molecular structure of “this compound” can be deduced from its name. It has a benzene ring (a six-membered ring of carbon atoms with alternating single and double bonds) with a carboxylic acid group (COOH), a methyl group (CH3), and an isopropyl group (CH(CH3)2) attached .Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various cellular components, influencing a range of biological activities .
Mode of Action
It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in cellular function .
Biochemical Pathways
Similar compounds have been shown to influence a variety of pathways, including those involved in cell signaling, metabolism, and gene expression .
Result of Action
Similar compounds have been shown to exert a variety of effects, including modulation of enzyme activity, alteration of cell signaling pathways, and changes in gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-methyl-2-(propan-2-yl)benzoic acid . These factors could include pH, temperature, presence of other molecules, and cellular context.
Advantages and Limitations for Lab Experiments
The use of 4-methyl-2-(propan-2-yl)benzoic acid propyl benzoate in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is relatively inexpensive and easy to obtain. It is also non-toxic and has a low solubility in water, making it ideal for use in a variety of laboratory experiments. However, it is also volatile and can easily be oxidized, making it unsuitable for use in certain experiments. In addition, it has a relatively short shelf life, making it unsuitable for use in long-term experiments.
Future Directions
There are a number of potential future directions for the use of 4-methyl-2-(propan-2-yl)benzoic acid propyl benzoate in scientific research. One potential direction is the use of this compound propyl benzoate in the synthesis of new compounds, such as drugs and other compounds. Another potential direction is the use of this compound propyl benzoate in the development of novel methods of drug delivery, such as nanocarriers and other delivery systems. In addition, it could be used in the development of new analytical methods, such as chromatography and spectroscopy. Finally, it could be used in the development of new methods for the detection and quantification of compounds in biological samples, such as blood, urine, and tissue samples.
Synthesis Methods
Methyl propyl benzoate can be synthesized in a variety of ways, including the Fischer esterification reaction, the reaction of propionic acid with methanol, and the reaction of benzene with propionic acid. The most common method is the Fischer esterification reaction, which involves the reaction of propionic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction results in the formation of 4-methyl-2-(propan-2-yl)benzoic acid propyl benzoate and water.
Scientific Research Applications
Methyl propyl benzoate is widely used in scientific research, particularly in the field of organic chemistry. It is used as a reactant in various organic syntheses, such as the synthesis of various drugs and other compounds. It is also used as a starting material in the synthesis of various other compounds, such as benzoic acid derivatives and other carboxylic acids. In addition, it is used as a solvent in various laboratory experiments, such as chromatography and spectroscopy.
properties
IUPAC Name |
4-methyl-2-propan-2-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-7(2)10-6-8(3)4-5-9(10)11(12)13/h4-7H,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBJKJCRWZWRTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B6612151.png)
